molecular formula C15H9Cl2F3N4O B2990659 (Z)-2-cyano-3-(2,5-dichloro-3-methylimidazol-4-yl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide CAS No. 1252569-48-4

(Z)-2-cyano-3-(2,5-dichloro-3-methylimidazol-4-yl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide

Cat. No. B2990659
CAS RN: 1252569-48-4
M. Wt: 389.16
InChI Key: JBRHLONGLPFLFC-UHFFFAOYSA-N
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Description

(Z)-2-cyano-3-(2,5-dichloro-3-methylimidazol-4-yl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide is a useful research compound. Its molecular formula is C15H9Cl2F3N4O and its molecular weight is 389.16. The purity is usually 95%.
BenchChem offers high-quality (Z)-2-cyano-3-(2,5-dichloro-3-methylimidazol-4-yl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-2-cyano-3-(2,5-dichloro-3-methylimidazol-4-yl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Inhibition of Dihydroorotate Dehydrogenase

The compound has been investigated for its inhibitory effects on mitochondrial dihydroorotate dehydrogenase, an enzyme crucial for pyrimidine de novo synthesis, which is essential for normal immune cell functions. This inhibition could have implications for developing antirheumatic drugs and understanding the mechanism of action of immunosuppressive agents (W. Knecht & M. Löffler, 1998).

Synthesis of Thiazoles

Research has been conducted on the chemoselective thionation-cyclization of highly functionalized enamides to synthesize 2,4,5-trisubstituted thiazoles. This synthetic route involves the use of Lawesson's reagent and has potential applications in the development of novel organic compounds with significant biological activities (S. Kumar, G. Parameshwarappa, & H. Ila, 2013).

Development of Aromatic Polyamides and Polyimides

A series of aromatic polyamides and polyimides containing pendent pyrazole rings with amino and cyano groups have been synthesized. These polymers exhibited good solubility in various organic solvents, high thermal stability, and potential for application in high-performance materials due to their pendent functional groups (S. Kim et al., 2016).

Herbicidal Activity of Cyanoacrylates

A study synthesized a series of 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates demonstrating good herbicidal activities. These compounds, especially when bearing suitable groups at the 3-position of acrylate, showed excellent herbicidal effectiveness, indicating their potential as novel herbicides (Qingmin Wang et al., 2004).

Antimicrobial and Anticancer Activities

Compounds derived from the chemical structure of interest have been evaluated for their antimicrobial and anticancer activities. Studies involve the synthesis of novel derivatives and their evaluation against various microbial strains and cancer cell lines, contributing to the development of new therapeutic agents (Eman A. Ahmed, 2017; Salahuddin et al., 2014).

properties

IUPAC Name

(Z)-2-cyano-3-(2,5-dichloro-3-methylimidazol-4-yl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl2F3N4O/c1-24-11(12(16)23-14(24)17)5-8(7-21)13(25)22-10-4-2-3-9(6-10)15(18,19)20/h2-6H,1H3,(H,22,25)/b8-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBRHLONGLPFLFC-YVMONPNESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(N=C1Cl)Cl)C=C(C#N)C(=O)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=C(N=C1Cl)Cl)/C=C(/C#N)\C(=O)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl2F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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